molecular formula C12H12N2O B12823256 (2-Phenoxypyridin-4-yl)methanamine

(2-Phenoxypyridin-4-yl)methanamine

Cat. No.: B12823256
M. Wt: 200.24 g/mol
InChI Key: PJFOUMAUWJEBRT-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the 4-position of the pyridine ring and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxypyridin-4-yl)methanamine typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Phenoxypyridin-4-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

(2-Phenoxypyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OC_{12}H_{12}N_{2}O, with a molecular weight of approximately 188.23 g/mol. Its structure consists of a phenoxy group attached to a pyridine ring and a methanamine moiety, which contribute to its distinct reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer therapy. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antitumor Activity : Case studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in tumor cells. In vitro studies have indicated significant tumor growth inhibition when tested against various cancer cell lines .
  • Receptor Binding : Interaction studies have revealed that this compound can bind to specific receptors, modulating their activity and influencing various biochemical pathways .

The mechanism of action involves the compound's interaction with molecular targets, such as enzymes or receptors. It can act as both an inhibitor and an activator, depending on the target:

  • Inhibition of CDKs : The compound binds to the cyclin/CDK complex, thereby preventing the phosphorylation necessary for cell cycle progression .
  • Modulation of Receptor Activity : By binding to specific receptors, it can influence downstream signaling pathways, potentially leading to therapeutic effects in various diseases .

Case Studies

  • Antitumor Efficacy : In a study involving a mouse model, treatment with this compound derivatives resulted in a marked reduction in tumor size compared to controls. Histological analysis confirmed increased apoptosis in treated tumors .
  • Binding Affinity Studies : Fluorescence polarization assays were utilized to determine the binding affinity of this compound for CDK complexes. The IC50 values indicated strong binding capabilities, suggesting its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameStructureSimilarityUnique Features
(6-Methoxypyridin-3-yl)methanamineStructure0.98Contains a methoxy group at position 6
(6-Cyclobutoxypyridin-3-yl)methanamineStructure0.84Features a cyclobutoxy substituent
(6-(Difluoromethoxy)pyridin-3-yl)methanamineStructure0.84Has difluoromethoxy substitution
6-Methoxypyridine-3-carbothioanideStructure0.83Contains a carbothioamide functional group

The unique combination of the phenoxy group with the pyridine ring distinguishes this compound from other similar compounds, enhancing its biological activity and therapeutic potential .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine

InChI

InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2

InChI Key

PJFOUMAUWJEBRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN

Origin of Product

United States

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